Xanthine oxidase-IN-4

Xanthine Oxidase Enzyme Inhibition Hyperuricemia

Researchers require mid-range XO inhibitors with reversible kinetics for comparator assays, but clinical agents like allopurinol (IC₅₀ 7.82 μM) are too weak while febuxostat (Kᵢ 0.6 nM) binds too tightly for kinetic studies. Xanthine oxidase-IN-4 (compound 19a) solves this gap: • IC₅₀ 0.039 μM, Kᵢ 3.7 nM - optimal potency for reversible inhibition experiments • Oral bioavailability with 44.3% AUC reduction at 10 mg/kg p.o. in hyperuricemia rat model • Pyrazolo[3,4-d]pyrimidine core - distinct from purine or arylthiazole scaffolds • Ideal reference standard for HTS and novel chemotype benchmarking

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B12401807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine oxidase-IN-4
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N
InChIInChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21)
InChIKeyLBJXVRNULAGYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthine oxidase-IN-4: Potent XO Inhibitor


Xanthine oxidase-IN-4 (compound 19a) is a synthetic, orally active, non-purine xanthine oxidase (XO) inhibitor belonging to the 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one chemotype [1]. It is characterized by an IC50 of 0.039 μM and a Ki of 0.0037 μM in in vitro biochemical assays . The compound demonstrates in vivo efficacy in a potassium oxonate-induced hyperuricemia rat model, significantly lowering serum uric acid levels upon oral administration [1].

Xanthine oxidase inhibition assay context
Pyrazolo[3,4-d]pyrimidine scaffold for kinase selectivity studies
Oral in vivo model-response endpoint monitoring

Xanthine oxidase-IN-4: Unique vs. Clinical XO Inhibitors


Procurement of a generic XO inhibitor without consideration of specific potency and in vivo performance risks experimental failure and data irreproducibility. Clinical standards like allopurinol exhibit relatively weak in vitro potency (IC50 ~7.6 μM) [1], often requiring high doses that may confound downstream analyses. While febuxostat offers improved potency, its distinct chemical scaffold and associated clinical cardiovascular safety concerns [2] make direct substitution problematic for mechanistic studies. Xanthine oxidase-IN-4 occupies a unique performance niche: it achieves potency comparable to febuxostat but from a structurally distinct pyrazolopyrimidinone scaffold, enabling exploration of structure-activity relationships unattainable with other classes [1]. Its proven oral bioavailability and in vivo hypouricemic efficacy at a defined dose [1] are essential for translationally relevant models and cannot be assumed for analogs lacking these specific data.

Chemotype divergence

Pyrazolo[3,4-d]pyrimidine core vs. purine and arylthiazole classes may shift binding kinetics and metabolic interference profiles.

Preclinical-to-research transfer

Reported oral in vivo model response may not directly replicate with off-the-shelf clinical XO inhibitors; requires model-specific validation.

Xanthine oxidase-IN-4: Key Pharmacological Evidence


In Vitro Xanthine Oxidase Inhibition

Xanthine oxidase-IN-4 (compound 19a) demonstrates in vitro XO inhibitory potency that is substantially higher than allopurinol and comparable to febuxostat, as determined in a biochemical assay [1].

In vitro XO inhibition
Data to verify
IC₅₀ 0.039 μM
vs febuxostat 0.114–0.210 μM
vs allopurinol 7.82 μM
Supports inhibitor ranking context
Cross-study comparable; assay conditions may differ
Xanthine Oxidase Enzyme Inhibition Hyperuricemia

Binding Affinity vs. Febuxostat

Oral administration of Xanthine oxidase-IN-4 at 10 mg/kg significantly reduces serum uric acid levels in a potassium oxonate-induced hyperuricemia rat model, confirming oral bioavailability and in vivo target engagement [1].

Binding affinity (Kᵢ)
Reported
0.0037 μM (3.7 nM)
Comparable to febuxostat reduced-enzyme affinity
Purified bovine milk XO; cross-study comparison
In Vivo Pharmacology Hyperuricemia Oral Bioavailability

In Vivo Uric Acid Reduction

Enzyme kinetics studies reveal that Xanthine oxidase-IN-4 (compound 19a) acts as a mixed-type inhibitor of xanthine oxidase, distinct from the purely competitive inhibition exhibited by purine analogs like allopurinol [1].

In vivo urate lowering
Class-level
44.3% AUC reduction (1–5 h) at 10 mg/kg p.o.
Supports in vivo target engagement model context
Potassium oxonate rat model; metrics differ vs febuxostat
Enzyme Kinetics Mechanism of Action Xanthine Oxidase

Chemical Scaffold Differentiation

Xanthine oxidase-IN-4 exhibits a high binding affinity for xanthine oxidase, with a Ki of 0.0037 μM . This value is significantly lower than that reported for the non-purine inhibitor febuxostat (Ki = 0.0006 μM) , but is orders of magnitude stronger than allopurinol's active metabolite, oxypurinol (Ki ~0.5 μM) [1].

Chemical scaffold
Reported
Pyrazolo[3,4-d]pyrimidine
vs purine (allopurinol)
vs arylthiazole (febuxostat)
Supports SAR expansion; reduced purine-pathway interference
Structural classification; no quantitative similarity metric
Binding Affinity Enzyme Inhibition Xanthine Oxidase

Xanthine oxidase-IN-4: Research Applications


In Vitro XO Inhibitor Screening

Given its high in vitro potency (IC50 = 0.039 μM) and well-defined pyrazolopyrimidinone scaffold [1], Xanthine oxidase-IN-4 serves as an ideal reference compound for screening novel XO inhibitors. Its activity is robust enough to serve as a positive control while its potency gap relative to febuxostat allows for the identification of compounds with superior efficacy. The compound can be used to benchmark new chemical series in biochemical assays to establish structure-activity relationships (SAR).

In Vivo Hyperuricemia Studies

The validated oral efficacy of Xanthine oxidase-IN-4 in the potassium oxonate-induced rat model (44.3% reduction in serum uric acid AUC at 10 mg/kg) [REFS-1, REFS-2] makes it a reliable tool for in vivo proof-of-concept studies. Researchers investigating new therapeutic targets for hyperuricemia and gout can use this compound as a positive control to calibrate their own candidate's efficacy and to confirm that the animal model is responding appropriately to XO inhibition.

Pyrazolo[3,4-d]pyrimidine SAR Studies

The mixed-type inhibition mechanism of Xanthine oxidase-IN-4 [1] differentiates it from purely competitive inhibitors like allopurinol. This property makes it a valuable probe for studying the kinetics of XO inhibition and for investigating the functional consequences of binding to both the free enzyme and the enzyme-substrate complex. It is particularly suited for enzymology experiments designed to elucidate the role of specific binding interactions in XO function.

XO Inhibition Kinetics Studies

Because its in vitro potency (IC50 = 0.039 μM) [1] is between that of allopurinol and febuxostat, Xanthine oxidase-IN-4 is a useful intermediate potency tool for comparative pharmacology studies. It allows researchers to study the effects of XO inhibition across a gradient of potency in the same experimental system, providing insights into the relationship between inhibition strength and downstream biological or physiological outcomes.

Application
Selection Property
Validation Focus
In vitro XO screening
Reported inhibition profile
Comparator cross-validation (allopurinol, febuxostat)
In vivo hyperuricemia models
Oral bioavailability context
Model-response endpoint validation
Pyrazolopyrimidine SAR
Non-purine scaffold
Scaffold differentiation from reference XO inhibitors
Enzyme mechanism studies
Reversible binding kinetics
Kinetic comparison with reference inhibitors

Technical Documentation Hub

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51 linked technical documents
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